

A Comparative Spectroscopic Guide to 2-Bromo-6(5H)-phenanthridinone Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-bromo-6(5H)-phenanthridinone isomers. Due to the limited availability of published experimental data for all positional isomers, this comparison includes experimental data for the parent compound, 6(5H)-phenanthridinone, as a reference and discusses the anticipated spectroscopic shifts for the bromo-isomers based on fundamental principles. This guide serves as a valuable resource for the identification and characterization of these compounds in research and drug development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 6(5H)-phenanthridinone and its bromo-isomers. The data for the bromo-isomers are predictive and based on the known effects of bromine substitution on aromatic systems.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	H-1	H-2	H-3	H-4	H-7	H-8	H-9	H-10	NH
6(5H)-									
Phenanthridi	8.3-8.5	7.5-7.7	7.3-7.5	7.7-7.9	7.5-7.7	7.3-7.5	7.6-7.8	8.1-8.3	~11.5
none									
1-									
Bromo									
-6(5H)	-	-	d, ~7.6	t, ~7.4	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2
phenanthridi									~11.5
none									
2-									
Bromo									
-6(5H)	-	d, ~8.4	-	d, ~7.6	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2
phenanthridi									~11.5
none									
3-									
Bromo									
-6(5H)	-	d, ~8.4	d, ~7.6	-	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2
phenanthridi									~11.5
none									
4-									
Bromo									
-6(5H)	-	d, ~8.4	t, ~7.5	d, ~7.6	-	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2
phenanthridi									~11.5
none									

Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on the deshielding/shielding effects of the bromine substituent.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Compound	C=O	Quaternary C's	CH Carbons (Aromatic)
6(5H)-Phenanthridinone	~162	~121, 122, 133, 138	~115, 121, 122, 124, 125, 128, 129, 132
Bromo-isomers	~161-163	~120-140	~110-135 (with one C-Br signal at ~115-125)

Note: Chemical shifts (δ) are in ppm relative to TMS. The exact positions of the signals for the bromo-isomers will depend on the bromine position.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	IR (cm^{-1})	Mass Spectrometry (m/z)
6(5H)-Phenanthridinone	~3100-3000 (N-H), ~1660 (C=O), ~1600, 1480 (C=C)	195 (M^+)[1]
Bromo-isomers (Predicted)	~3100-3000 (N-H), ~1660 (C=O), ~1600, 1480 (C=C), ~800-600 (C-Br)	273/275 (M^+/M^{++} 2)

Note: The mass spectra of bromo-isomers will exhibit a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in a ~1:1 ratio), resulting in two molecular ion peaks with a 2 Da difference.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-bromo-6(5H)-phenanthridinone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragment ions.

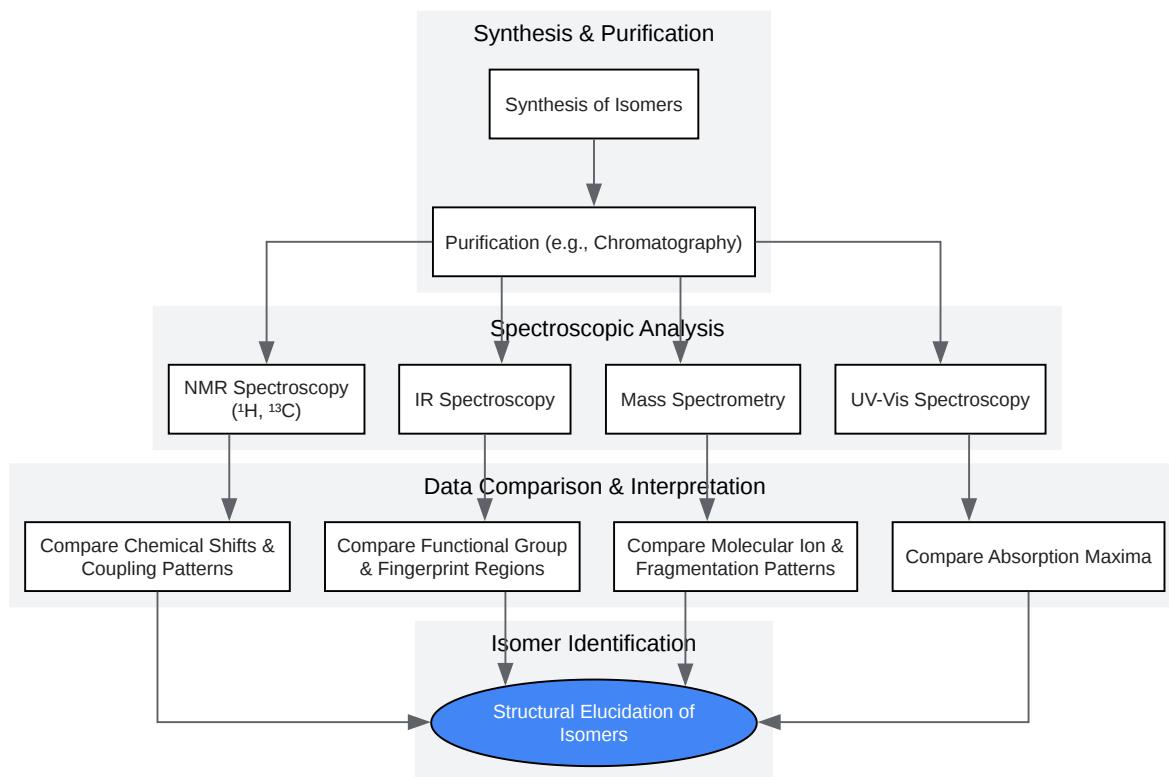
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
- Data Processing: Blank correct the spectrum using the pure solvent.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of 2-bromo-6(5H)-phenanthridinone isomers.

Workflow for Spectroscopic Comparison of 2-Bromo-6(5H)-phenanthridinone Isomers

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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and identification of 2-bromo-6(5H)-phenanthridinone isomers.

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